![molecular formula C11H17IO2 B13457633 Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{3-iodobicyclo[111]pentan-1-yl}butanoate is a chemical compound that belongs to the class of organic esters It is characterized by the presence of an ethyl ester group attached to a butanoate chain, which is further connected to a bicyclo[111]pentane ring system with an iodine atom at the 3-position
Vorbereitungsmethoden
The synthesis of ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane ring system: This can be achieved through a [1+1+1] cycloaddition reaction involving suitable precursors.
Introduction of the iodine atom: The iodine atom can be introduced via halogenation reactions using reagents such as iodine or iodine monochloride.
Esterification: The final step involves the esterification of the butanoate chain with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate involves its interaction with specific molecular targets and pathways. The iodine atom and the bicyclo[1.1.1]pentane ring system play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and its ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate can be compared with other similar compounds such as:
Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate: This compound has a shorter carbon chain and different reactivity due to the position of the ester group.
2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid: This compound lacks the ethyl ester group and has different solubility and reactivity properties.
The uniqueness of ethyl 4-{3-iodobicyclo[11
Eigenschaften
Molekularformel |
C11H17IO2 |
|---|---|
Molekulargewicht |
308.16 g/mol |
IUPAC-Name |
ethyl 4-(3-iodo-1-bicyclo[1.1.1]pentanyl)butanoate |
InChI |
InChI=1S/C11H17IO2/c1-2-14-9(13)4-3-5-10-6-11(12,7-10)8-10/h2-8H2,1H3 |
InChI-Schlüssel |
DJXNKPKEAKVJIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC12CC(C1)(C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



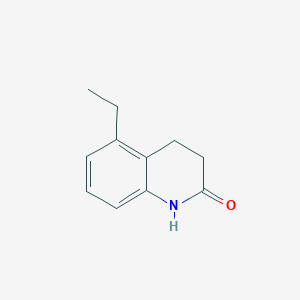
![Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13457576.png)
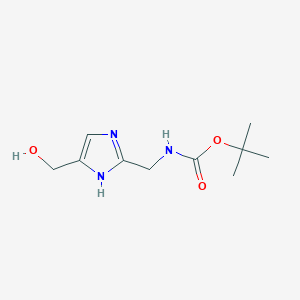
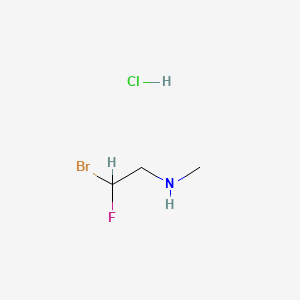
![rac-ethyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13457591.png)
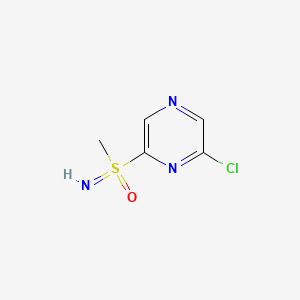
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)
![3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B13457612.png)

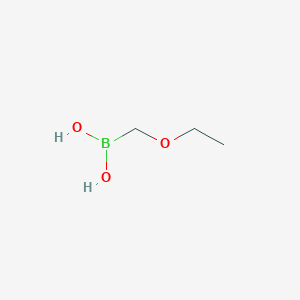
![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13457631.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
